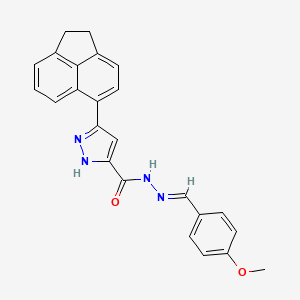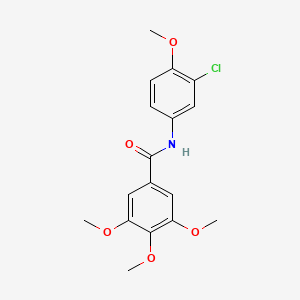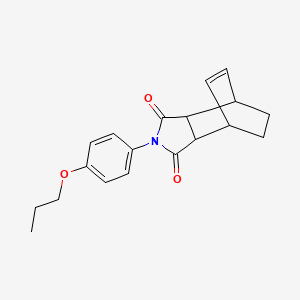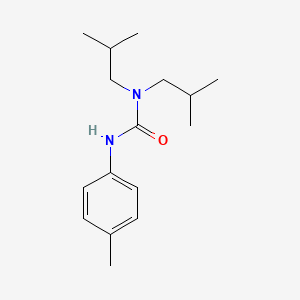
5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-meo-benzylidene)-hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-meo-benzylidene)-hydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-meo-benzylidene)-hydrazide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the acenaphthene moiety: This step involves the coupling of the pyrazole ring with an acenaphthene derivative, often through a Friedel-Crafts acylation reaction.
Formation of the carboxylic acid and hydrazide groups: This can be done through the reaction of the intermediate compound with appropriate reagents such as hydrazine hydrate and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-meo-benzylidene)-hydrazide involves its interaction with specific molecular targets and pathways. This may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazole derivatives: Compounds with similar pyrazole rings, such as 1-phenyl-3-methyl-5-pyrazolone.
Hydrazide derivatives: Compounds with similar hydrazide groups, such as isoniazid.
Uniqueness
5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-meo-benzylidene)-hydrazide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
Propriétés
Formule moléculaire |
C24H20N4O2 |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
3-(1,2-dihydroacenaphthylen-5-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H20N4O2/c1-30-18-10-5-15(6-11-18)14-25-28-24(29)22-13-21(26-27-22)19-12-9-17-8-7-16-3-2-4-20(19)23(16)17/h2-6,9-14H,7-8H2,1H3,(H,26,27)(H,28,29)/b25-14+ |
Clé InChI |
QEFPRLMSROLPDC-AFUMVMLFSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C4CCC5=C4C3=CC=C5 |
SMILES canonique |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C4CCC5=C4C3=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-N-(2-fluorophenyl)-2-[(4-iodophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11687523.png)
![4-fluoro-N-(3-{[(2E)-2-(2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11687529.png)
![methyl 4-{(Z)-[2-(3-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11687531.png)
![5-chloro-2-{[(2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11687538.png)
![(2E)-2-(3-ethyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)-1-phenylethanethione](/img/structure/B11687546.png)

![2-Methoxyethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11687574.png)
![2-Benzyl-4-[(3,4-dichlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B11687577.png)


![N'-[(E)-pyridin-4-ylmethylidene]thiophene-2-carbohydrazide](/img/structure/B11687589.png)
![4-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11687607.png)
![N-(3,4-dichlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11687615.png)

